

# discovery and history of 1-chloro-5-nitroisoquinoline

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Compound Name: **1-Chloro-5-nitroisoquinoline**

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An In-depth Technical Guide to **1-Chloro-5-nitroisoquinoline**: Discovery, Synthesis, and Applications

## Introduction

**1-Chloro-5-nitroisoquinoline** is a key heterocyclic building block in the landscape of organic synthesis and medicinal chemistry. As a disubstituted isoquinoline, its chemical architecture—a fusion of a benzene ring and a pyridine ring, functionalized with a reactive chlorine atom and an electron-withdrawing nitro group—makes it a versatile intermediate for the construction of more complex molecular entities. The strategic placement of the chloro and nitro groups imparts a unique reactivity profile, enabling a wide array of chemical transformations. This guide, intended for researchers, scientists, and professionals in drug development, offers a comprehensive exploration of the history, synthesis, physicochemical properties, and core reactivities of **1-chloro-5-nitroisoquinoline**, providing a foundational understanding of its significance and utility in modern chemical science.

## Historical Context: The Isoquinoline Core

The journey of **1-chloro-5-nitroisoquinoline** is intrinsically linked to the discovery and exploration of its parent heterocycle, isoquinoline.

- Discovery of Isoquinoline: Isoquinoline was first isolated in 1885 from coal tar. Its structure was established through oxidative degradation, which yielded both phthalic acid and pyridine-3,4-dicarboxylic acid, confirming the fusion of a benzene and pyridine ring.[\[1\]](#)

- **Pioneering Syntheses:** The development of synthetic routes to the isoquinoline core was crucial for the eventual synthesis of its derivatives. Several named reactions became foundational:
  - The Pomeranz-Fritsch Reaction (1893): Independently described by Cäsar Pomeranz and Paul Fritsch, this method involves the acid-catalyzed cyclization of a benzalaminooacetal, formed from the condensation of a benzaldehyde and a 2,2-dialkoxyethylamine, to produce the isoquinoline nucleus.[2][3][4] This reaction proved versatile for creating a diverse range of isoquinoline structures.[4][5]
  - The Bischler-Napieralski Reaction: This widely used method involves the cyclization of a  $\beta$ -phenylethylamide using a dehydrating agent like phosphorus pentoxide or phosphoryl chloride to yield a 3,4-dihydroisoquinoline, which can then be aromatized to the corresponding isoquinoline.[6][7]
  - The Pictet-Spengler Synthesis: This reaction condenses a  $\beta$ -arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization to form a tetrahydroisoquinoline.[6][8]

These seminal synthetic strategies paved the way for chemists to construct the isoquinoline scaffold and subsequently explore its functionalization through electrophilic and nucleophilic substitution reactions, leading to the creation of specific derivatives like **1-chloro-5-nitroisoquinoline**.

## Synthesis of 1-Chloro-5-nitroisoquinoline

The synthesis of **1-chloro-5-nitroisoquinoline** is typically achieved through a multi-step sequence starting from the parent isoquinoline. The process involves the introduction of the chloro and nitro groups onto the heterocyclic core. A common and effective strategy involves the initial chlorination at the 1-position followed by nitration.

### Step 1: Synthesis of 1-Chloroisoquinoline

The conversion of the C1-position of isoquinoline to a chloro-substituted carbon is efficiently accomplished via the N-oxide. The hydroxyl group of the tautomeric 1-isoquinolinone (isocarbostyryl) can be converted to the chloride using reagents like phosphoryl chloride

(POCl<sub>3</sub>) or phosphorus pentachloride (PCl<sub>5</sub>). A more direct route from isoquinoline involves its N-oxidation followed by treatment with POCl<sub>3</sub>.

Experimental Protocol: Synthesis of 1-Chloroisoquinoline from Isoquinoline-N-Oxide[9]

- Reaction Setup: Under ice-bath cooling, slowly add phosphoryl chloride (POCl<sub>3</sub>, 200 mL) dropwise to isoquinoline-N-oxide (20.0 g).
- Reaction Conditions: After the addition is complete, heat the reaction mixture to 105 °C and maintain it at reflux overnight.
- Work-up: Upon completion (monitored by TLC), remove the excess POCl<sub>3</sub> by distillation under reduced pressure.
- Quenching and Extraction: Carefully quench the residue with ice water and extract the aqueous mixture with dichloromethane.
- Purification: Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under vacuum. Purify the crude product by silica gel column chromatography (eluent: ethyl acetate/petroleum ether) to yield 1-chloroisoquinoline.

## Step 2: Nitration of 1-Chloroisoquinoline

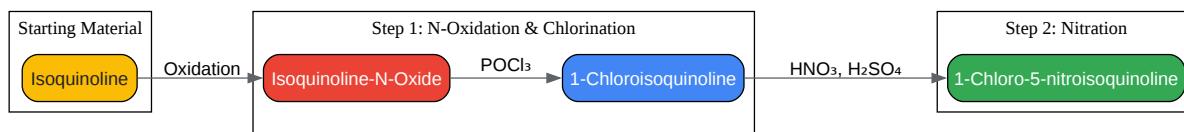
The subsequent step is the regioselective nitration of 1-chloroisoquinoline. In the isoquinoline ring system, electrophilic substitution, such as nitration, preferentially occurs on the benzene ring at the C5 and C8 positions. The presence of the deactivating chloro group at C1 and the directing effect of the ring nitrogen favor nitration at the C5 position.

General Protocol: Nitration

- Reaction Setup: Dissolve 1-chloroisoquinoline in a strong acid, typically concentrated sulfuric acid, and cool the mixture in an ice bath.
- Nitrating Agent: Add a nitrating agent, such as concentrated nitric acid or potassium nitrate, dropwise while maintaining the low temperature.
- Reaction and Work-up: Allow the reaction to proceed until completion. Carefully pour the reaction mixture onto crushed ice and neutralize it with a base (e.g., sodium hydroxide or

ammonium hydroxide) to precipitate the product.

- Purification: Collect the solid product by filtration, wash it with water, and purify it by recrystallization or column chromatography to obtain **1-chloro-5-nitroisoquinoline**.



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Caption: Synthetic pathway to **1-chloro-5-nitroisoquinoline**.

## Physicochemical Properties

**1-Chloro-5-nitroisoquinoline** is a yellow crystalline solid.[\[10\]](#) Its key properties are summarized below for easy reference.

Property	Value	Reference(s)
Molecular Formula	C <sub>9</sub> H <sub>5</sub> ClN <sub>2</sub> O <sub>2</sub>	<a href="#">[10]</a> <a href="#">[11]</a>
Molecular Weight	208.60 g/mol	<a href="#">[10]</a>
Melting Point	183-184 °C	<a href="#">[10]</a> <a href="#">[12]</a>
Boiling Point	376.8 °C at 760 mmHg	<a href="#">[10]</a>
Appearance	Light yellow to yellow solid	<a href="#">[10]</a> <a href="#">[12]</a>
Storage	Under inert gas (Nitrogen or Argon) at 2-8 °C	<a href="#">[10]</a> <a href="#">[12]</a>

## Reactivity and Synthetic Applications

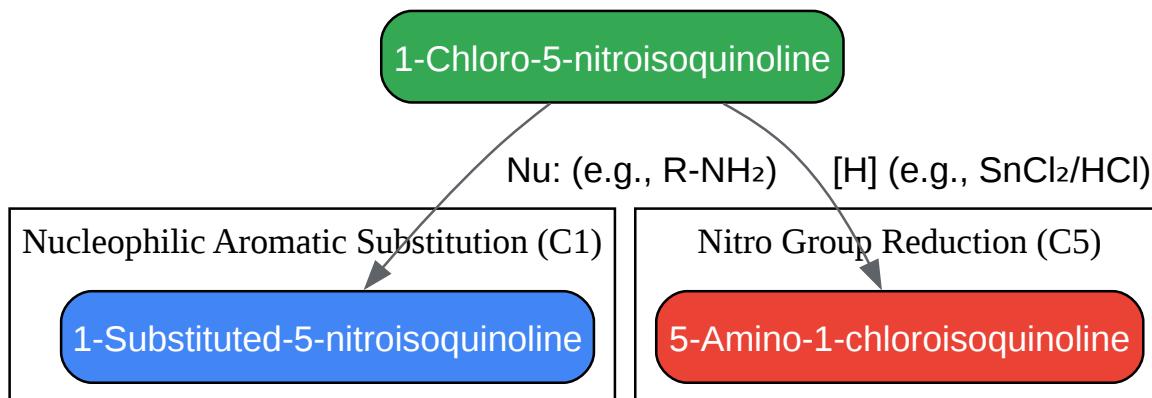
The utility of **1-chloro-5-nitroisoquinoline** as a synthetic intermediate stems from the distinct reactivity of its two functional groups.

## Nucleophilic Aromatic Substitution (SNAr) at the C1 Position

The chlorine atom at the C1 position is activated towards nucleophilic substitution by the electron-withdrawing effect of the adjacent ring nitrogen. This allows for the facile introduction of a wide range of nucleophiles, including amines, alcohols, and thiols, to build more complex molecular scaffolds. This reaction is a cornerstone of its application in medicinal chemistry.

## Reduction of the C5-Nitro Group

The nitro group is readily reduced to a primary amine, providing a crucial functional handle for further derivatization. This transformation is commonly achieved using reagents like stannous chloride ( $\text{SnCl}_2$ ) dihydrate in ethyl acetate or catalytic hydrogenation.[13] The resulting 5-amino-1-chloroisoquinoline is itself a valuable intermediate for constructing fused heterocyclic systems or for introducing substituents via diazotization reactions.



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Caption: Key reactions of **1-chloro-5-nitroisoquinoline**.

Experimental Protocol: Reduction to 5-Amino-1-chloroisoquinoline[13]

- Reaction Setup: In a round-bottom flask, create a mixture of **1-chloro-5-nitroisoquinoline** (450 mg, 2.2 mmol), stannous chloride dihydrate (2.4 g, 11 mmol), and ethyl acetate (50

mL).

- Reaction Conditions: Stir the mixture under a nitrogen atmosphere and heat to reflux for 3 hours.
- Work-up: After cooling, pour the mixture into ice-water and basify to a pH of 10 with an aqueous sodium carbonate solution.
- Extraction: Separate the organic phase and extract the aqueous phase with ethyl acetate.
- Purification: Combine the organic layers, wash with brine, dry over sodium sulfate ( $\text{Na}_2\text{SO}_4$ ), and concentrate under vacuum. Purify the residue by column chromatography on silica gel to yield the product as a light yellow solid.

## Applications in Drug Discovery and Medicinal Chemistry

The isoquinoline scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic drugs with a broad spectrum of biological activities.[\[5\]](#)[\[14\]](#) Chlorinated heterocycles are also prevalent in pharmaceuticals, often enhancing metabolic stability or binding affinity.[\[15\]](#)

Derivatives of **1-chloro-5-nitroisoquinoline** are explored for various therapeutic applications:

- Anticancer Agents: The isoquinoline core is present in several anticancer drugs.[\[16\]](#) The ability to functionalize both the C1 and C5 positions of this intermediate allows for the synthesis of libraries of compounds for screening against cancer cell lines.
- Kinase and Phosphodiesterase Inhibitors: The isoquinoline framework is a common feature in molecules designed to inhibit enzymes like kinases and phosphodiesterases, which are important targets in various diseases.[\[5\]](#)
- General Pharmaceutical Intermediates: As a versatile building block, it serves as a precursor for a wide range of complex molecules in drug discovery programs targeting neurological disorders, infectious diseases, and inflammatory conditions.[\[10\]](#)[\[17\]](#)

## Conclusion

**1-Chloro-5-nitroisoquinoline** represents a confluence of historical synthetic development and modern medicinal chemistry needs. Born from the foundational methods used to construct the isoquinoline core, its true value lies in the dual reactivity offered by its chloro and nitro substituents. This guide has outlined its historical context, detailed its synthesis, summarized its properties, and highlighted its key chemical transformations. For the research scientist, **1-chloro-5-nitroisoquinoline** is not merely a chemical compound but a strategic tool, offering multiple avenues for molecular elaboration and the discovery of novel, biologically active agents.

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